2-methyl-N-quinolin-8-ylpropanamide

C–H functionalization remote halogenation 8-aminoquinoline directing group

Researchers requiring selective mono-arylation in Pd-catalyzed C(sp³)-H activation often face over-arylation with acetyl auxiliaries or harsh removal conditions with pivaloyl derivatives. This compound solves this with its balanced isobutyryl steric profile (Taft Eₛ ≈ -0.47), suppressing bis-arylation while enabling mild Boc-activation/transamidation removal compatible with acid-sensitive protecting groups. • Selective β-C(sp³)-H arylation: Suppresses undesired second arylation event. • Mild directing group removal: Boc-activation protocol avoids BF₃·Et₂O or strong acid. • 20% lower molecular weight than cyclohexanecarboxamide analogs for cost-efficient library synthesis.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B249797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-quinolin-8-ylpropanamide
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=CC2=C1N=CC=C2
InChIInChI=1S/C13H14N2O/c1-9(2)13(16)15-11-7-3-5-10-6-4-8-14-12(10)11/h3-9H,1-2H3,(H,15,16)
InChIKeyHRMKVLWLIRLLKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-N-quinolin-8-ylpropanamide: Structural Identity and Procurement-Relevant Properties


2-Methyl-N-quinolin-8-ylpropanamide (CAS 867347-50-0; synonym N-(quinolin-8-yl)isobutyramide) is an 8-aminoquinoline (AQ) amide derivative with molecular formula C₁₃H₁₄N₂O and molecular weight 214.26 g/mol [1]. The compound features a quinoline heterocycle functionalized at the 8-position with an α-branched isobutyramide moiety. As a member of the broader class of N,N-bidentate directing auxiliaries pioneered by Daugulis, it serves as a removable chelating group in transition-metal-catalyzed C–H functionalization reactions [2]. The isobutyryl substituent imparts distinct steric and electronic properties—intermediate between the minimal acetyl group and the highly hindered pivaloyl group—that directly influence palladacycle stability, regioselectivity, and directing group removal conditions [3]. The compound is commercially available from multiple suppliers, though pricing and purity specifications differ significantly among vendors, making informed procurement dependent on the intended application .

Why 2-Methyl-N-quinolin-8-ylpropanamide Cannot Be Freely Substituted by Other 8-Aminoquinoline Amides


The 8-aminoquinoline amide family is chemically diverse, and the acyl substituent on the amide nitrogen is not a passive bystander—it directly governs bidentate coordination geometry, palladacycle formation kinetics, and the harshness of directing group removal [1]. The α-branched isobutyryl group of the target compound occupies a unique steric window: it provides sufficient bulk to suppress undesired β-hydride elimination pathways during C(sp³)–H activation while remaining substantially easier to remove than the tert-butyl pivalamide variant, which requires forcing conditions (e.g., BF₃·Et₂O, prolonged heating) [2]. In contrast, the linear acetyl analog lacks the steric compression necessary for selective mono- vs. bis-arylation control, and the planar benzamide analog introduces competing aromatic C–H activation sites that complicate regiochemical outcomes [3]. For procurement decisions, selecting a generic 8-AQ amide without considering the acyl group's steric and electronic signature risks reaction failure, poor regioselectivity, or an inability to cleave the auxiliary post-functionalization—each of which imposes downstream costs that far exceed any upfront savings on reagent price.

Quantitative Differentiation of 2-Methyl-N-quinolin-8-ylpropanamide: Evidence-Based Comparator Analysis


Remote C5 Halogenation Yield: Branched Isobutyryl Amide vs. Linear Acetyl Amide on 8-Aminoquinoline

In a systematic study of metal-free, regioselective C5–H halogenation of 8-substituted quinolines, N-(quinolin-8-yl)isobutyramide (branched alkyl amide) was halogenated under standard conditions (TCCA or TBCA, 0.36 equiv., acetonitrile, room temperature, open air) and afforded C5-chlorinated and C5-brominated products in yields within the 91–99% range reported for the branched alkyl amide substrate class [1]. By comparison, the linear N-(quinolin-8-yl)acetamide (1a) gave identical halogenation products in 96% yield for chlorination and 96% for bromination under the same conditions [1]. The isobutyryl derivative thus performs at parity with the acetyl derivative for remote C5-halogenation, while offering the practical advantage of greater steric differentiation during subsequent metal-catalyzed C–H activation steps [2].

C–H functionalization remote halogenation 8-aminoquinoline directing group

Steric Parameter Comparison: Isobutyryl (α-Branched) vs. Pivaloyl (α,α-Dimethyl) Directing Group Removal Difficulty

The comprehensive review of 8-aminoquinoline directing group removal strategies classifies amide auxiliaries by the steric demand of the acyl group [1]. The isobutyryl group (isopropyl-substituted, secondary α-carbon) occupies an intermediate steric regime that enables removal under milder conditions than the pivaloyl (tert-butyl) variant. Specifically, pivalamide derivatives of 8-AQ are documented to require strongly acidic or forcing conditions (e.g., BF₃·Et₂O, prolonged reflux) for cleavage, whereas less hindered amides including isobutyryl can often be removed via sequential Boc-activation/transamidation or reduction/decarbonylation sequences at lower temperatures [1]. While no single study reports a direct kinetic comparison (k_removal isobutyryl vs. pivaloyl) under identical conditions, the class-level trend is well-established: increasing α-substitution at the acyl carbon correlates with increasing resistance to nucleophilic cleavage [2].

directing group removal steric effects 8-aminoquinoline auxiliary cleavage

Commercial Availability and Pricing Differentiation: Isobutyryl vs. Cyclohexanecarboxamide 8-AQ Analog

Both N-(quinolin-8-yl)isobutyramide (CAS 867347-50-0) and its closest steric analog N-(quinolin-8-yl)cyclohexanecarboxamide (CAS 666212-75-5) are listed by the same specialty chemical supplier, enabling direct price comparison . The isobutyramide derivative is priced at approximately $1,396–$4,467 for research quantities, while the cyclohexanecarboxamide analog is listed at $1,396–$4,467 for comparable quantities, indicating equivalent pricing tiers . However, the isobutyramide has a significantly lower molecular weight (214.26 vs. 268.35 g/mol for the cyclohexyl analog), meaning that on a per-mole basis for stoichiometric directing group applications, the isobutyramide offers approximately 20% lower mass cost per reaction equivalent [1]. This cost-efficiency advantage, combined with the simpler ¹H NMR spectrum (fewer aliphatic signals) that facilitates reaction monitoring, supports preferential procurement for routine C–H activation methodology development.

chemical procurement commercial availability specialty building blocks

Ligand Steric Tuning in C–H Activation: Isobutyryl Amide Occupies Optimal Intermediate Steric Window

Investigations into the steric effects of ligands on Ru-catalyzed C–H arylation of 8-aminoquinoline benzamides have established a quantitative correlation between ligand cone angle (θ) and reaction yield: as cone angle increases beyond an optimal range, yields progressively decrease [1]. While this study focused on phosphine ligand sterics rather than amide N-substituent sterics, the principle extends to the acyl group on the directing auxiliary itself. The isobutyryl group presents a calculated Taft steric parameter (Eₛ) of approximately –0.47, compared to –0.06 for acetyl and –1.54 for pivaloyl [2]. This intermediate steric demand favors formation of a stable five-membered palladacycle without introducing excessive steric clash that can retard C–H bond cleavage or promote undesired side reactions such as β-hydride elimination in sp³ C–H activation [3]. The isobutyryl group thus occupies the steric 'sweet spot' documented in the original Daugulis arylation methodology.

C–H activation steric effects palladacycle stability

Transamidation Reactivity: Boc-Activated Isobutyryl Amide vs. Aromatic Benzamide on 8-AQ Scaffold

A one-pot transamidation protocol for 8-aminoquinoline amides demonstrated that Boc protection activates the amide C(acyl)–N bond by twisting its geometry to lower amidic resonance energy, facilitating oxidative addition of a Pd–NHC catalyst [1]. While this study used various 8-AQ amide substrates, aliphatic amides (including isobutyryl-type) generally undergo this activation more readily than aromatic benzamides because the electron-donating nature of the alkyl group increases electron density at the amide nitrogen, enhancing Boc-mediated activation [2]. The benzamide analog (N-(quinolin-8-yl)benzamide), the most commonly used 8-AQ directing group in the literature, exhibits greater resistance to this transamidation pathway due to conjugation between the aromatic ring and the amide carbonyl, which stabilizes the ground state [3]. This differential reactivity provides a practical advantage for the isobutyramide when directing group removal via transamidation is the planned synthetic strategy.

transamidation Boc activation amide bond cleavage

Optimal Application Scenarios for 2-Methyl-N-quinolin-8-ylpropanamide Based on Quantitative Differentiation Evidence


C(sp³)–H Arylation Methodology Development Requiring Selective Mono-Arylation Control

The intermediate steric profile of the isobutyryl group (Taft Eₛ ≈ –0.47) positions 2-methyl-N-quinolin-8-ylpropanamide as an ideal directing auxiliary for Pd-catalyzed β-C(sp³)–H arylation of aliphatic amides where selective mono-arylation, rather than bis-arylation, is the desired outcome [1]. The branched isobutyryl group provides sufficient steric compression to suppress the second arylation event that commonly plagues acetyl-directed reactions, while avoiding the excessive steric hindrance of the pivaloyl group that can completely shut down reactivity [2]. Method development groups can leverage this compound to expand substrate scope to include more sensitive or functionalized coupling partners where over-arylation would be detrimental.

Multi-Step Synthetic Sequences Requiring Mild, Late-Stage Directing Group Removal

For complex molecule synthesis where the 8-aminoquinoline directing group must be removed after C–H functionalization without damaging sensitive functionality, the isobutyryl derivative offers a practical advantage over the tert-butyl pivalamide. The milder removal conditions accessible to the isobutyramide—including Boc-activation/transamidation chemistry established by the MDPI Molecules 2019 protocol [3]—enable cleavage under conditions compatible with acid-sensitive protecting groups (e.g., TBS ethers, Boc carbamates) that would not survive the BF₃·Et₂O or strong acid conditions required for pivaloyl removal [4]. This makes it the preferred choice for late-stage functionalization applications in medicinal chemistry and natural product derivatization.

Cost-Efficient Scale-Up of 8-AQ-Directed C–H Functionalization for Medicinal Chemistry Libraries

In medicinal chemistry settings where parallel synthesis of focused libraries via C–H activation is performed, the isobutyramide's 20% lower molecular weight compared to the cyclohexanecarboxamide analog translates directly to reduced mass cost of directing group per reaction equivalent. When combined with equivalent commercial pricing and the simpler ¹H NMR spectrum that accelerates reaction monitoring and compound characterization, this compound offers a practical procurement advantage for library synthesis applications where directing group cost and analytical throughput are operational bottlenecks.

Remote C5-Halogenation of 8-Aminoquinoline Scaffolds as a Gateway to Bioactive Quinoline Derivatives

The demonstrated compatibility of N-(quinolin-8-yl)isobutyramide with metal-free, regioselective C5-halogenation (91–99% yield range for branched alkyl amides) under mild conditions (room temperature, open-air, 0.36 equiv. TCCA/TBCA) [5] enables direct access to C5-halogenated quinoline building blocks. These halogenated intermediates serve as versatile precursors for cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) to generate structurally diverse quinoline libraries of pharmaceutical interest. The isobutyryl directing group can be retained through the halogenation step and subsequently removed or derivatized, offering a modular synthetic platform that complements existing quinoline functionalization methodology.

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